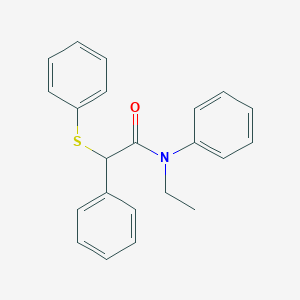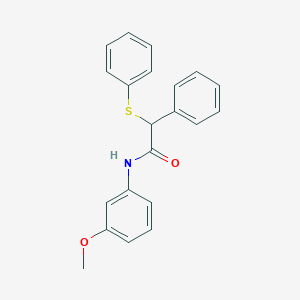
N-(2,4-difluorophenyl)-2-methylpentanamide
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-2-methylpentanamide, also known as DFP-10825, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. DFP-10825 is a small molecule that belongs to the class of amides and has a molecular weight of 253.27 g/mol.
Mécanisme D'action
The mechanism of action of N-(2,4-difluorophenyl)-2-methylpentanamide is not fully understood, but it is believed to act on multiple targets. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and anti-inflammatory effects. This compound has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes involved in the regulation of cyclic nucleotide signaling. Inhibition of PDEs has been shown to have therapeutic effects in various diseases, including inflammation and neurodegenerative disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical models. In cancer, this compound has been shown to inhibit the activity of HDACs, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes. This compound has also been shown to induce apoptosis in tumor cells. In inflammation, this compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorders, this compound has been shown to reduce oxidative stress and inflammation, leading to neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-difluorophenyl)-2-methylpentanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and scaled up for further studies. It has been shown to have promising therapeutic properties in various diseases, making it an attractive candidate for drug development. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its targets and pathways. Additionally, its efficacy and safety need to be evaluated in clinical trials before it can be used as a therapeutic agent.
Orientations Futures
There are several future directions for the study of N-(2,4-difluorophenyl)-2-methylpentanamide. Further studies are needed to elucidate its mechanism of action and targets. Its efficacy and safety need to be evaluated in clinical trials for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, its potential for combination therapy with other drugs needs to be explored. The development of this compound derivatives with improved pharmacological properties is also an area of future research. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for various diseases.
Conclusion
In conclusion, this compound is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. It has been shown to have promising effects in the treatment of cancer, inflammation, and neurodegenerative disorders. Its mechanism of action is not fully understood, but it is believed to act on multiple targets, including HDACs and PDEs. Further studies are needed to elucidate its targets and pathways, evaluate its efficacy and safety in clinical trials, and explore its potential for combination therapy with other drugs. The study of this compound has the potential to lead to the development of novel therapeutic agents for various diseases.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-2-methylpentanamide has been studied extensively in preclinical models for its potential therapeutic properties. It has been shown to have promising effects in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis. Inflammation is a key factor in the development of many diseases, and this compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-2-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c1-3-4-8(2)12(16)15-11-6-5-9(13)7-10(11)14/h5-8H,3-4H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUFCVBFBJLYBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-methoxy-2-(4-methoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3953588.png)
![4-(2,6-dimethylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3953608.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B3953616.png)

![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B3953637.png)
![8,8-dimethyl-5-(2-thienyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B3953638.png)


![N-(3-chlorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B3953668.png)
![2-methyl-N-[4-({[1-methyl-2-(3-methylpyridin-2-yl)ethyl]amino}carbonyl)phenyl]-3-furamide](/img/structure/B3953669.png)

![ethyl (2S)-2-{[4-(4-ethoxy-3-methylphenyl)butanoyl]amino}propanoate](/img/structure/B3953681.png)
![N-{3-[allyl(prop-2-yn-1-yl)amino]-3-oxopropyl}-2-fluorobenzamide](/img/structure/B3953683.png)
